Sole Sedative Metabolite: NLA-715 vs. NLA-272 and NLA-511 in Locomotor Activity Assay
In a murine spontaneous locomotor activity model, NLA-715 (5-(1-hydroxy-2-chloroethyl)-4-methylthiazole) demonstrated measurable sedative efficacy with an ED₅₀ of 240 µmol kg⁻¹. In contrast, the co-metabolites NLA-272 (5-(1-hydroxyethyl)-4-methylthiazole) and NLA-511 (5-acetyl-4-methylthiazole) each failed to reach an ED₅₀ at doses up to 600 µmol kg⁻¹ (ED₅₀ >600 µmol kg⁻¹). The parent drug clomethiazole was more potent (ED₅₀ 180 µmol kg⁻¹), but NLA-715 is the only metabolite that retains quantifiable sedative activity [1].
| Evidence Dimension | Sedative potency (inhibition of spontaneous locomotor activity, ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ 240 µmol kg⁻¹ (i.p.) |
| Comparator Or Baseline | Clomethiazole ED₅₀ 180 µmol kg⁻¹; NLA-272 ED₅₀ >600 µmol kg⁻¹; NLA-511 ED₅₀ >600 µmol kg⁻¹ |
| Quantified Difference | NLA-715 is 1.33-fold less potent than clomethiazole; NLA-272 and NLA-511 are >2.5-fold less potent than NLA-715 (no sedative effect detected at 600 µmol kg⁻¹) |
| Conditions | Male mice, i.p. administration, spontaneous locomotor activity monitoring |
Why This Matters
Procurement of NLA-715 rather than other clomethiazole metabolites is essential for pharmacological studies investigating the sedative component of clomethiazole therapy, as only NLA-715 replicates the metabolite-mediated sedation observed clinically.
- [1] Green AR, Hainsworth AH, Jackson DM. The metabolism of clomethiazole in gerbils and the neuroprotective and sedative activity of the metabolites. Br J Pharmacol. 2000 Jan;129(1):95-100. doi:10.1038/sj.bjp.0703042. View Source
